Clinical Superiority in Glioma Models: Idroxioleic Acid Prevents Relapse Unlike Temozolomide
In an orthotopic xenograft mouse model of glioma, Idroxioleic Acid (2-OHOA) demonstrated a clear functional advantage over the standard-of-care chemotherapeutic agent, temozolomide (TMZ). Both compounds initially combated tumor growth, but the critical differentiation lies in the durability of response [1]. While TMZ-treated animals uniformly experienced tumor relapse post-treatment, no relapse was observed in the 2-OHOA-treated group, indicating a fundamental difference in their mechanisms of action that leads to a more sustained anti-tumor effect [1].
| Evidence Dimension | Tumor Relapse Rate Post-Treatment |
|---|---|
| Target Compound Data | 0% (no tumor relapse observed) |
| Comparator Or Baseline | Temozolomide (TMZ) at 10 mg/kg/day for 5 days |
| Quantified Difference | Qualitative difference: complete relapse vs. no relapse observed |
| Conditions | Orthotopic xenograft model using U87MG human glioma cells in nude mice; 2-OHOA administered orally at 400 mg/kg/day. |
Why This Matters
For research programs evaluating novel glioma therapies, the potential to prevent tumor relapse is a differentiating factor that may prioritize 2-OHOA over TMZ for combination or follow-up studies.
- [1] Terés, S., Lladó, V., Higuera, M., Barceló-Coblijn, G., Martin, M. L., Noguera-Salvà, M. A., ... & Escribá, P. V. (2012). 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy. Proceedings of the National Academy of Sciences, 109(22), 8489-8494. View Source
